

# Pinacolone: A Versatile Ketone Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: Pinacolone

Cat. No.: B1678379

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pinacolone**, a colorless liquid with a characteristic peppermint-like odor, is a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the sterically hindered tert-butyl group adjacent to a reactive carbonyl and an enolizable  $\alpha$ -methyl group, make it a key starting material and intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of **pinacolone** in the synthesis of prominent bioactive molecules, including the fungicide triadimefon, the plant growth regulator paclobutrazol, and a class of potent **pinacolone** sulfonamide fungicides.

## Key Applications of Pinacolone

**Pinacolone**'s utility in organic synthesis stems from the reactivity of its carbonyl group and the adjacent  $\alpha$ -methyl group. These sites allow for a variety of transformations, making **pinacolone** a precursor to numerous important compounds.<sup>[1][2][3]</sup>

1. Synthesis of Triazole Fungicides: **Pinacolone** is a crucial starting material for the synthesis of several triazole fungicides.<sup>[4]</sup> A prominent example is triadimefon, which is effective against

a broad spectrum of fungal diseases in agriculture.[3][4] The synthesis involves a multi-step process starting with the  $\alpha$ -bromination of **pinacolone**.

2. Synthesis of Plant Growth Regulators: The structural backbone of **pinacolone** is incorporated into plant growth regulators like paclobutrazol. This compound is used to retard vegetative growth and promote flowering and fruiting in various crops.[5] The synthesis of paclobutrazol from **pinacolone** involves an aldol condensation, hydrogenation, bromination, and subsequent reaction with a triazole.

3. Synthesis of Novel Fungicides: More recently, the **pinacolone** scaffold has been utilized to develop new classes of fungicides. By incorporating a sulfonamide moiety, researchers have synthesized **pinacolone** sulfonamide derivatives that exhibit significant antifungal activity, for instance, against *Botrytis cinerea*. [6][7][8]

## Experimental Protocols

### I. Synthesis of Triadimefon from Pinacolone

The synthesis of triadimefon from **pinacolone** proceeds through a three-step sequence involving bromination, etherification, and a final reaction with 1,2,4-triazole.[1] A 58% overall yield has been reported for the synthesis of a radiolabeled analog.[1]

#### Step 1: $\alpha$ -Bromination of **Pinacolone**

This reaction introduces a bromine atom at the  $\alpha$ -position of **pinacolone**, activating it for subsequent nucleophilic substitution.

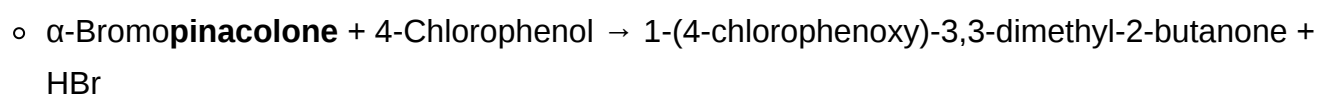
- Reaction Scheme:
  - **Pinacolone** + Br<sub>2</sub> →  $\alpha$ -Bromop**pinacolone** + HBr
- Protocol:
  - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve **pinacolone** in a suitable solvent such as glacial acetic acid.[9]
  - Cool the solution in an ice bath.

- Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[9]
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]
- Upon completion, pour the mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).[9]
- Wash the organic layer sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.[9]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude  $\alpha$ -bromopinacolone.
- Purify the product by fractional distillation or column chromatography.

## Step 2: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

This step involves the reaction of  $\alpha$ -bromopinacolone with 4-chlorophenol to form an ether linkage.

- Reaction Scheme:



- Protocol:

- To a solution of 4-chlorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate to generate the phenoxide.
  - Add  $\alpha$ -bromopinacolone to the reaction mixture.
  - Heat the mixture to reflux and monitor the reaction by TLC.
  - After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

- Purify the resulting crude product by column chromatography or recrystallization.

### Step 3: Synthesis of Triadimefon

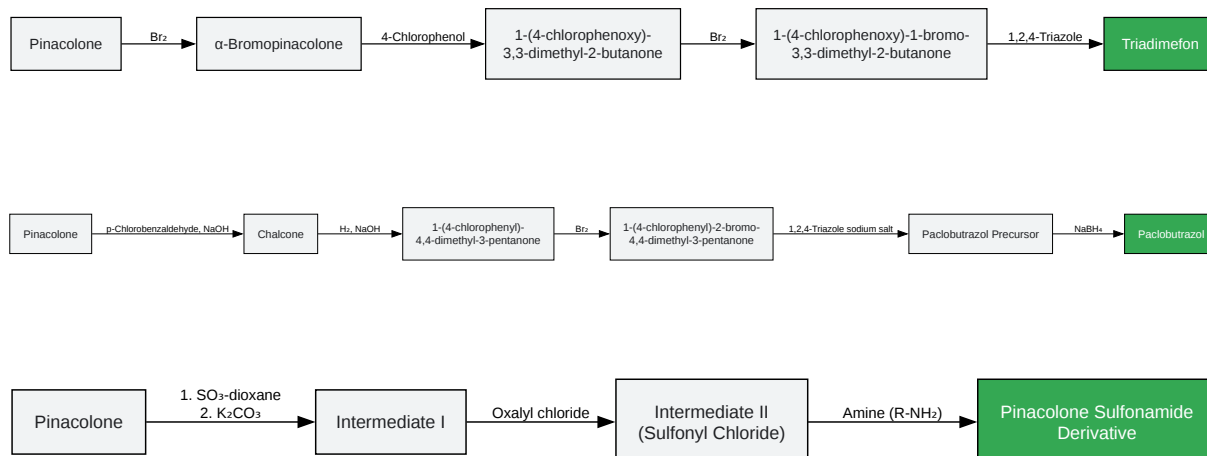
The final step is the reaction of the intermediate with 1,2,4-triazole. This involves a bromination followed by nucleophilic substitution.

- Reaction Scheme:
  - 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone + Br<sub>2</sub> → 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone + HBr
  - 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone + 1,2,4-Triazole → Triadimefon + HBr
- Protocol:
  - The intermediate, 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone, is first brominated to yield 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.[\[1\]](#)
  - This bromo-intermediate is then reacted with 1,2,4-triazole to yield triadimefon.[\[1\]](#)

### Quantitative Data for Triadimefon Synthesis

Step	Reactants	Product	Yield	Reference
Overall	4-Chloro-(U- <sup>14</sup> C)phenol, Pinacolone, 1,2,4-Triazole	( <sup>14</sup> C)Triadimefon	58%	<a href="#">[1]</a>

### Triadimefon Synthesis Workflow



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